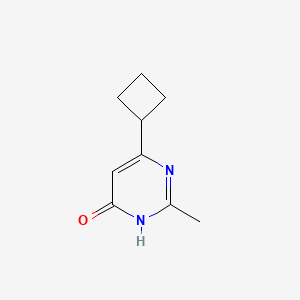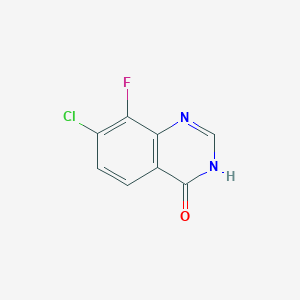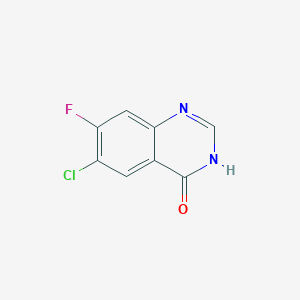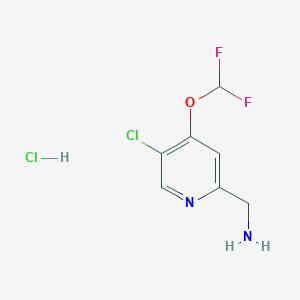
Ethyl 4-fluoro-3-(morpholin-4-ylsulfonyl)benzoate
Vue d'ensemble
Description
Ethyl 4-fluoro-3-(morpholin-4-ylsulfonyl)benzoate is a chemical compound with the molecular formula C13H16FNO5S and a molecular weight of 317.33 . It is also known by the alias Benzoic acid, 4-fluoro-3-(4-morpholinylsulfonyl)-, ethyl ester .
Physical And Chemical Properties Analysis
The physical properties of this compound include a predicted boiling point of 463.9±55.0 °C and a predicted density of 1.353±0.06 g/cm3 . The compound has a predicted pKa of -8.86±0.20 .Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have developed synthesis methods and characterized various derivatives of ethyl 4-fluoro-3-(morpholin-4-ylsulfonyl)benzoate, exploring their structural and chemical properties. For instance, a study presented the synthesis and biological activity evaluation of a compound synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, showing remarkable anti-TB and antimicrobial activities (Mamatha S.V et al., 2019). Another research developed a novel inhibitor of hepatitis B through synthesis of a related compound, demonstrating in vitro nanomolar inhibitory activity against HBV (A. Ivachtchenko et al., 2019).
Biological and Antimicrobial Activities
Several studies have explored the antimicrobial and biological activities of derivatives, highlighting their potential in developing new treatments. For example, a compound was evaluated for its antitubercular activities, revealing good efficacy (Serap Başoğlu et al., 2012). Another study synthesized and evaluated the antibacterial and antifungal activities of 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives, showing moderate in vitro activities against tested microorganisms (S. G. Patil et al., 2011).
Chemical Stability and Reactivity
The chemical stability and reactivity of these compounds have been investigated, providing insights into their potential applications in synthetic chemistry and materials science. For instance, a study on the synthesis of linezolid-like molecules highlighted the structural assignments based on elemental analysis and spectral data, offering a foundation for further antimicrobial activity studies (Serap Başoğlu et al., 2012).
Molecular Docking and Computational Studies
Molecular docking and computational studies have been employed to assess the potential of these compounds as inhibitors for various biological targets. A study involving the novel inhibitor of hepatitis B underscored the importance of molecular docking in evaluating the compound as a new potential inhibitor (A. Ivachtchenko et al., 2019).
Propriétés
IUPAC Name |
ethyl 4-fluoro-3-morpholin-4-ylsulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO5S/c1-2-20-13(16)10-3-4-11(14)12(9-10)21(17,18)15-5-7-19-8-6-15/h3-4,9H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUATQCFMNAKSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-cyclopropyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1436863.png)
![4-Trityl-6-[2-(isobutyrylamino)-6-oxo-1,6-dihydro-9H-purine-9-yl]morpholine-2-methanol](/img/structure/B1436864.png)

![2-chloro-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1436866.png)
![5-[Amino-(hydroxyamino)methylidene]pyrimidine-2,4-dione](/img/structure/B1436868.png)


![7-(piperazin-1-yl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B1436875.png)
![Cobalt;(E)-3-hydroxy-2-[[(1R,2R)-2-[[(E)-3-hydroxy-2-(2,4,6-trimethylbenzoyl)but-2-enylidene]amino]-1,2-diphenylethyl]iminomethyl]-1-(2,4,6-trimethylphenyl)but-2-en-1-one](/img/structure/B1436876.png)
![6-nitro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1436877.png)
